REACTION_CXSMILES
|
S([Cl:5])(O)(=O)=O.O.[N:7]([CH2:14][CH2:15][OH:16])([CH2:11][CH2:12][OH:13])[CH2:8][CH2:9][OH:10]>>[ClH:5].[N:7]([CH2:14][CH2:15][OH:16])([CH2:11][CH2:12][OH:13])[CH2:8][CH2:9][OH:10] |f:3.4|
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)Cl
|
Name
|
( 7 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
N(CCO)(CCO)CCO
|
Type
|
CUSTOM
|
Details
|
is stirred at 150° for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The excess solvent is substantially removed in vacuo at 120°-150° C.
|
Type
|
ADDITION
|
Details
|
50 ml of isopropanol are added to the viscous residue
|
Type
|
FILTRATION
|
Details
|
The precipitated product is filtered off with suction
|
Type
|
WASH
|
Details
|
washed repeatedly with isopropanol
|
Type
|
FILTRATION
|
Details
|
The cloudy solution is clarified by filtration with 0.2 g of active charcoal through a pressure
|
Type
|
FILTRATION
|
Details
|
filter
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.N(CCO)(CCO)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |